molecular formula C17H16O B12533937 2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol CAS No. 681294-18-8

2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol

Cat. No.: B12533937
CAS No.: 681294-18-8
M. Wt: 236.31 g/mol
InChI Key: QZEKPXXVWIKDOV-UHFFFAOYSA-N
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Description

2-[3-(Bicyclo[420]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol typically involves multiple steps starting from benzocyclobutene. One common method includes the Grignard reaction, where benzocyclobutene is reacted with a suitable Grignard reagent to form the desired bicyclic structure . The reaction conditions often involve an inert atmosphere, such as argon, and temperatures ranging from 25°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenol ring or the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenating agents, acids, and bases are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated bicyclic compounds.

Scientific Research Applications

2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The bicyclic structure may also interact with cellular membranes or other macromolecules, influencing their properties and activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol is unique due to its specific bicyclic structure combined with a phenol group, which imparts distinct chemical and physical properties. This combination makes it valuable for specialized applications in various scientific fields.

Properties

CAS No.

681294-18-8

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

2-[3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)prop-2-enyl]phenol

InChI

InChI=1S/C17H16O/c18-17-7-2-1-5-15(17)6-3-4-13-8-9-14-10-11-16(14)12-13/h1-5,7-9,12,18H,6,10-11H2

InChI Key

QZEKPXXVWIKDOV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)C=CCC3=CC=CC=C3O

Origin of Product

United States

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